molecular formula C27H26F2 B1507531 1,1'-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4'-propyl- CAS No. 221526-79-0

1,1'-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4'-propyl-

Cat. No.: B1507531
CAS No.: 221526-79-0
M. Wt: 388.5 g/mol
InChI Key: WWQPDLZPZRAPNE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1’-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4’-propyl- involves several steps. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core is typically synthesized through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Introduction of Substituents: The butyl, difluorophenyl, ethynyl, and propyl groups are introduced through various substitution reactions.

    Industrial Production:

Chemical Reactions Analysis

1,1’-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4’-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

1,1’-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4’-propyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4’-propyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

1,1’-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4’-propyl- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1,1’-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4’-propyl- in terms of its specific substituents and resulting properties.

Properties

IUPAC Name

5-butyl-1,3-difluoro-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F2/c1-3-5-7-22-18-26(28)25(27(29)19-22)17-12-21-10-15-24(16-11-21)23-13-8-20(6-4-2)9-14-23/h8-11,13-16,18-19H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQPDLZPZRAPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)CCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167819
Record name 4-[2-(4-Butyl-2,6-difluorophenyl)ethynyl]-4′-propyl-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221526-79-0
Record name 4-[2-(4-Butyl-2,6-difluorophenyl)ethynyl]-4′-propyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221526-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-Butyl-2,6-difluorophenyl)ethynyl]-4′-propyl-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 4-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-4'-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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